molecular formula C12H12O2 B1231117 5,8,11-Dodecatriynoic acid

5,8,11-Dodecatriynoic acid

Cat. No. B1231117
M. Wt: 188.22 g/mol
InChI Key: SGEFOJVMNSQUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8,11-dodecatriynoic acid is a medium-chain fatty acid.

Scientific Research Applications

1. Stability and Function in RNA Structure

Research by Usher and McHale (1976) highlights the importance of certain chemical bonds in RNA. They investigated the stability of helical RNA and found that dodecaadenylic acid containing specific linkages plays a critical role in the hydrolysis process, essential for the storage of genetic information (Usher & McHale, 1976).

2. Thermal Energy Storage Applications

Desgrosseilliers et al. (2013) explored the use of dodecanoic acid (a compound similar in structure to 5,8,11-Dodecatriynoic acid) for latent heat energy storage in solar thermal applications. This study highlights the potential of such compounds in renewable energy technologies (Desgrosseilliers et al., 2013).

3. Production of Industrial Chemicals

Hou et al. (1991) identified the conversion of agricultural oils into valuable industrial chemicals. They discovered a new compound, produced from oleic acid, which shows the transformative potential of fatty acids in industrial applications (Hou et al., 1991).

4. Biosynthetic Pathways in Moths

Ono et al. (2002) studied the biosynthetic pathway for producing a sex pheromone in a moth species. They traced the process involving dodecenoic acids, showing the biological significance of these compounds in insect communication (Ono et al., 2002).

properties

Product Name

5,8,11-Dodecatriynoic acid

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

dodeca-5,8,11-triynoic acid

InChI

InChI=1S/C12H12O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3,6,9-11H2,(H,13,14)

InChI Key

SGEFOJVMNSQUFC-UHFFFAOYSA-N

SMILES

C#CCC#CCC#CCCCC(=O)O

Canonical SMILES

C#CCC#CCC#CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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